11-Hydroxybenzo[a]pyrene
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Overview
Description
11-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.
Scientific Research Applications
Carcinogenic Activity Assessment
11-Hydroxybenzo[a]pyrene has been studied for its carcinogenic properties. In a two-stage tumorigenesis system in mice, this compound was found to have moderate skin tumor-initiating activities. This study demonstrated that when applied topically to mice and followed by the application of a promoter, this compound induced tumor formation, albeit less effectively than benzo[a]pyrene and 2-hydroxybenzo[a]pyrene (Slaga et al., 1978). Similarly, another study confirmed that this compound was weakly carcinogenic on mouse skin, in contrast to the strong carcinogenic activity of 2-hydroxybenzo[a]pyrene and benzo[a]pyrene (Wislocki et al., 1977).
Metabolic Activation Studies
Investigations into the metabolism of this compound have also been conducted. For instance, 3-Hydroxybenzo[a]pyrene, a major metabolite of the environmental pro-carcinogen benzo[a]pyrene, is produced in various biological systems and has been shown to bind to DNA, although it is not carcinogenic and is a poor tumor initiator (Ribeiro et al., 1986).
Analysis of Metabolites and Binding Studies
Studies have also been conducted on the binding of this compound and related compounds to cellular components. For example, the potent carcinogen 2-hydroxybenzo[a]pyrene, which is structurally related, has been shown to compete for binding to the estrogen receptor in rat cytosol (Ebright et al., 1986). Moreover, studies involving the metabolism and binding of benzo[a]pyrene metabolites to DNA have provided insights into the interaction of these compounds with genetic material, suggesting that nuclear metabolism might be crucial in the binding of benzo[a]pyrene to DNA in vivo (Guenthner et al., 1979).
Environmental and Health Risk Assessment
This compound, as a metabolite of benzo[a]pyrene, is part of broader studies assessing environmental and health risks associated with exposure to polycyclic aromatic hydrocarbons. For example, the determination of urinary 3-Hydroxybenzo[a]pyrene is used as a biomarker for assessing carcinogenic benzo[a]pyrene exposure risks (Hu et al., 2016).
Properties
CAS No. |
56892-32-1 |
---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
benzo[a]pyren-11-ol |
InChI |
InChI=1S/C20H12O/c21-17-11-14-6-3-5-12-8-9-15-10-13-4-1-2-7-16(13)20(17)19(15)18(12)14/h1-11,21H |
InChI Key |
JATVWVYVLWEYNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)O |
56892-32-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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